A Technical Guide to the Chemical Properties and Applications of (S)-1-Methylpyrrolidin-3-amine Hydrochloride
A Technical Guide to the Chemical Properties and Applications of (S)-1-Methylpyrrolidin-3-amine Hydrochloride
Abstract and Strategic Importance
(S)-1-Methylpyrrolidin-3-amine hydrochloride is a chiral synthetic building block of significant interest to the pharmaceutical and agrochemical industries. Its rigid, saturated heterocyclic scaffold, combined with a stereodefined primary amine and a tertiary amine, offers a unique three-dimensional structure that is frequently utilized to optimize ligand-receptor interactions, enhance aqueous solubility, and improve the pharmacokinetic profiles of active pharmaceutical ingredients (APIs). The hydrochloride salt form confers superior stability, crystallinity, and handling properties compared to the volatile and hygroscopic free base, making it a preferred intermediate in multi-step synthetic campaigns. This guide provides an in-depth analysis of its chemical properties, synthesis, reactivity, and applications, offering field-proven insights for researchers and process chemists.
Chemical Identity and Physicochemical Properties
The structural and physical characteristics of a chemical entity are foundational to its application in synthesis. (S)-1-Methylpyrrolidin-3-amine, as the hydrochloride salt, presents as a stable, often crystalline solid, which is a direct consequence of the ionic interaction between the protonated amine functions and the chloride counter-ion. This salt formation is a deliberate and crucial step to tame the reactivity and improve the physical characteristics of the low-molecular-weight free amine.
| Property | Value | Source |
| Chemical Name | (3S)-1-Methylpyrrolidin-3-amine hydrochloride | IUPAC |
| Synonyms | (S)-3-Amino-1-methylpyrrolidine HCl | - |
| CAS Number | 214357-95-6 (Free Base) | [1][2] |
| Molecular Formula | C₅H₁₃ClN₂ (as Hydrochloride) | - |
| Molecular Weight | 136.63 g/mol (as Hydrochloride) | Calculated |
| 100.16 g/mol (Free Base) | [1][3] | |
| Appearance | Colorless to light yellow liquid (Free Base) | [4] |
| Boiling Point | 109.6 - 140 °C at 760 mmHg (Free Base) | [1][4] |
| pKa (Predicted) | 9.82 ± 0.40 (for the primary amine) | [4] |
| Solubility | Freely soluble in water; soluble in polar organic solvents like methanol and ethanol. | [5][6] |
| Storage | Store under inert gas (Nitrogen or Argon) at 2–8 °C in a dry, sealed place. | [1][4] |
Synthesis and Stereochemical Integrity
The synthesis of enantiomerically pure (S)-1-Methylpyrrolidin-3-amine hydrochloride is critical, as stereochemistry is often paramount for biological activity.[5] The most common and reliable strategies begin with a commercially available, enantiopure starting material from the "chiral pool," such as (S)-3-hydroxypyrrolidine or its derivatives.
A representative synthetic pathway involves the activation of the hydroxyl group, followed by a nucleophilic substitution with an azide source, which proceeds with inversion of stereochemistry (an Sₙ2 reaction). Subsequent reduction of the azide and N-methylation yields the target compound.
Generalized Synthetic Workflow
Caption: Generalized synthetic route to (S)-1-Methylpyrrolidin-3-amine HCl.
Causality Behind Experimental Choices:
-
N-Protection: The pyrrolidine nitrogen is protected (e.g., as a Boc-carbamate) at the outset to prevent it from interfering with the hydroxyl activation and substitution steps.
-
Sₙ2 Inversion: The use of a good leaving group (mesylate or tosylate) and a strong nucleophile (azide) is a classic and highly reliable method for achieving complete inversion of the stereocenter at C3. This is a cornerstone of asymmetric synthesis.
-
Reduction: Catalytic hydrogenation or Staudinger reduction are common methods for converting the azide to a primary amine under mild conditions that do not compromise the existing stereocenter.[7]
-
N-Methylation: The Eschweiler-Clarke reaction (using formic acid and formaldehyde) is a field-proven method for exhaustively methylating a primary or secondary amine to its tertiary counterpart without quaternization side reactions.
-
Salt Formation: The final step of treating the free base with hydrochloric acid in a non-aqueous solvent (like isopropanol or diethyl ether) allows for the controlled precipitation of the hydrochloride salt, which serves as both the final product and a purification step.[5]
Reactivity Profile and Handling
The reactivity of (S)-1-Methylpyrrolidin-3-amine is dominated by its two amine functionalities. However, in the hydrochloride salt form, both amines are protonated and thus largely non-nucleophilic.
Activating the Nucleophile
To use the compound in a reaction, the primary amine must be deprotonated in situ. This is typically achieved by adding at least one equivalent of a non-nucleophilic base (e.g., triethylamine, DIPEA) for reactions involving the primary amine, or two equivalents if both amines need to be deprotonated.
Caption: Activation workflow for nucleophilic reactions.
Key Reactions
-
N-Acylation: The primary amine readily reacts with acid chlorides, anhydrides, and activated esters to form amides.
-
N-Alkylation/Arylation: It can undergo alkylation with alkyl halides or participate in Buchwald-Hartwig or Ullmann couplings with aryl halides.
-
Reductive Amination: The primary amine can be reacted with aldehydes or ketones in the presence of a reducing agent (e.g., NaBH(OAc)₃) to form secondary amines.
Analytical Characterization
Confirming the identity and purity of (S)-1-Methylpyrrolidin-3-amine hydrochloride is essential. Standard analytical techniques include:
-
¹H NMR: Will show characteristic signals for the N-methyl group (singlet), the diastereotopic protons of the pyrrolidine ring (multiplets), and the methine proton at the chiral center (C3).
-
¹³C NMR: Will display five distinct signals corresponding to the five carbon atoms in the molecule.
-
Mass Spectrometry (MS): ESI-MS will show the molecular ion for the free base [M+H]⁺ at m/z 101.1.
-
Chiral HPLC: Used to confirm the enantiomeric excess (e.e.) of the product, ensuring stereochemical integrity has been maintained throughout the synthesis.
Applications in Drug Discovery
The (S)-1-methylpyrrolidin-3-amine scaffold is a privileged structure in modern medicinal chemistry. Its incorporation into a lead molecule can:
-
Introduce a Basic Center: The tertiary amine can be tuned to have a physiologically relevant pKa, which can improve solubility and provide a handle for salt formation of the final API.
-
Provide a Vector for Further Substitution: The primary amine is a versatile functional group for linking the scaffold to other parts of a molecule.
-
Impart Stereospecificity: The defined (S)-stereochemistry can be critical for selective binding to a biological target, reducing off-target effects and improving therapeutic index.[5]
Standard Operating Protocol: N-Acylation with Benzoyl Chloride
This protocol describes a typical laboratory-scale procedure for the acylation of the primary amine.
Objective: To synthesize N-((S)-1-methylpyrrolidin-3-yl)benzamide.
Materials:
-
(S)-1-Methylpyrrolidin-3-amine hydrochloride (1.0 eq)
-
Benzoyl chloride (1.05 eq)
-
Triethylamine (TEA) (2.2 eq)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (N₂ or Ar).
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add (S)-1-Methylpyrrolidin-3-amine hydrochloride.
-
Add anhydrous DCM to dissolve/suspend the salt. Cool the mixture to 0 °C in an ice bath.
-
Slowly add triethylamine via syringe. Stir for 10 minutes. The triethylamine acts as a base to liberate the free amine from its hydrochloride salt.
-
In a separate flask, dissolve benzoyl chloride in a small amount of anhydrous DCM.
-
Add the benzoyl chloride solution dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS until the starting amine is consumed.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Transfer the mixture to a separatory funnel.
-
Separate the layers and extract the aqueous layer with DCM (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product via flash column chromatography on silica gel (e.g., using a DCM/Methanol gradient) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and MS analysis.
Safety and Handling
(S)-1-Methylpyrrolidin-3-amine hydrochloride and its free base are irritants.[4] Structurally related amines are known to cause skin and eye irritation or burns.[8][9][10][11]
-
GHS Hazard Statements (anticipated): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[10][12]
-
Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume hood while wearing safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. The free base is a volatile liquid and should be handled with extra caution.[6][8] The hydrochloride salt is more stable but should still be handled with care.
References
- Benchchem. (n.d.). 1-Methylpyrrolidin-3-one hydrochloride.
-
Angene. (n.d.). [(1-Cyclopropylpyrrolidin-3-yl)methyl]amine hydrochloride. Retrieved from [Link]
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1-Methylpyrrolidine, 98%. Retrieved from [Link]
-
PubChem. (n.d.). (S)-3-Hydroxypyrrolidine hydrochloride. Retrieved from [Link]
- Google Patents. (n.d.). CN113321605A - Preparation method of 1-methyl-3-pyrrolidinol.
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PubChem. (n.d.). 1-Methyl-3-pyrrolidinol. Retrieved from [Link]
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Chemcd. (n.d.). 1-methylpyrrolidin-3-amine, 214357-95-6. Retrieved from [Link]
- Google Patents. (n.d.). CN102531987A - Synthesis method of (S)-3-amino pyrrolidine dihydrochloride.
-
PubChem. (n.d.). 1-Methylpyrrolidine. Retrieved from [Link]
-
PubChem. (n.d.). 3-Aminopyrrolidine. Retrieved from [Link]
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